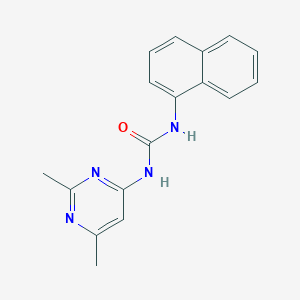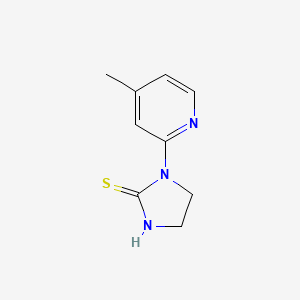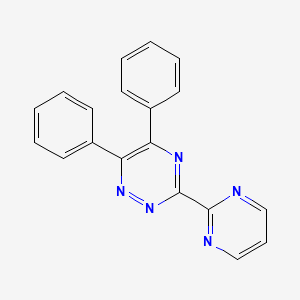
1,2,4-Triazine, 5,6-diphenyl-3-(2-pyrimidinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Triazine, 5,6-diphenyl-3-(2-pyrimidinyl)- is an organic compound with the molecular formula C20H14N4. It is a member of the triazine family, characterized by a triazine ring substituted with phenyl and pyrimidinyl groups. This compound is known for its applications in various fields, including analytical chemistry and coordination chemistry .
Vorbereitungsmethoden
The synthesis of 1,2,4-Triazine, 5,6-diphenyl-3-(2-pyrimidinyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with diketones or ketoesters, followed by cyclization to form the triazine ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1,2,4-Triazine, 5,6-diphenyl-3-(2-pyrimidinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced triazine derivatives.
Substitution: The triazine ring can undergo substitution reactions with nucleophiles, leading to the formation of substituted triazine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,2,4-Triazine, 5,6-diphenyl-3-(2-pyrimidinyl)- has several scientific research applications:
Analytical Chemistry: It is used as a chromogenic reagent for the spectrophotometric determination of iron and other metals.
Coordination Chemistry: The compound forms stable complexes with transition metals, making it useful in studying metal-ligand interactions.
Biological Studies: It is employed in the development of chelating agents for biomedical applications, including metal ion detection and removal.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,2,4-Triazine, 5,6-diphenyl-3-(2-pyrimidinyl)- involves its ability to form stable complexes with metal ions. The triazine ring acts as a chelating agent, binding to metal ions through nitrogen atoms. This interaction is crucial in its applications as a chromogenic reagent and in coordination chemistry . The molecular targets include metal ions such as iron, copper, and zinc, and the pathways involved are primarily related to metal ion coordination and chelation .
Vergleich Mit ähnlichen Verbindungen
1,2,4-Triazine, 5,6-diphenyl-3-(2-pyrimidinyl)- can be compared with other similar compounds, such as:
5,6-Diphenyl-3-(2-pyridyl)-1,2,4-triazine: This compound is also a triazine derivative with similar applications in metal ion detection and coordination chemistry.
2,4,6-Tris(2-pyridyl)-1,3,5-triazine: Known for its strong chelating properties, it is widely used in analytical chemistry for metal ion determination.
1,10-Phenanthroline: Another chelating agent used in metal ion detection, with a different structural framework but similar applications.
The uniqueness of 1,2,4-Triazine, 5,6-diphenyl-3-(2-pyrimidinyl)- lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other triazine derivatives .
Eigenschaften
CAS-Nummer |
602279-35-6 |
|---|---|
Molekularformel |
C19H13N5 |
Molekulargewicht |
311.3 g/mol |
IUPAC-Name |
5,6-diphenyl-3-pyrimidin-2-yl-1,2,4-triazine |
InChI |
InChI=1S/C19H13N5/c1-3-8-14(9-4-1)16-17(15-10-5-2-6-11-15)23-24-19(22-16)18-20-12-7-13-21-18/h1-13H |
InChI-Schlüssel |
WQJVQMYFFWXVBW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(N=NC(=N2)C3=NC=CC=N3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2H-Pyran-2-one, 4-[[4-(2,4-dichlorophenoxy)-2-butynyl]thio]-6-methyl-](/img/structure/B12573243.png)
![Methyl 2-[(4-methylbenzene-1-sulfonyl)amino]pent-4-ynoate](/img/structure/B12573262.png)
![Acetic acid, [(3,4-dimethoxyphenyl)methoxy]-, methyl ester](/img/structure/B12573269.png)
![(1S,6S)-4,5,6-Trimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B12573272.png)
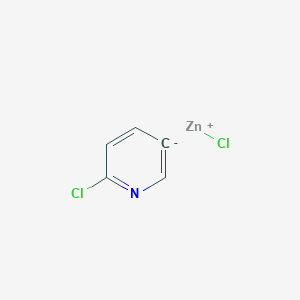
![4-[(3-Chlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12573290.png)
![Tert-butyl[(2-cyclobutylideneethoxy)methoxy]dimethylsilane](/img/structure/B12573291.png)
![N-[4-(3,4-dihydroxy-benzoylamino)-phenyl]-3,4-dihydroxy-benzamide](/img/structure/B12573292.png)
![Acetamide,2-[(8-ethoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-](/img/structure/B12573297.png)

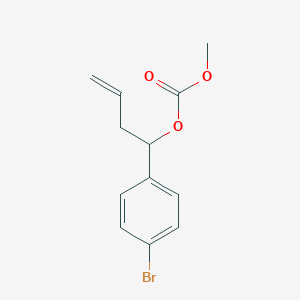
![2-[1-(4-Chlorobenzene-1-sulfonyl)but-3-en-1-yl]-1,4-difluorobenzene](/img/structure/B12573317.png)
